molecular formula C14H10FN5O2 B13065290 7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B13065290
M. Wt: 299.26 g/mol
InChI Key: BHXGBHSMTZNVNU-UHFFFAOYSA-N
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Description

7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the fluorophenyl group and the pyrimidine ring system contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 3-fluorobenzaldehyde with a suitable amine, followed by cyclization and nitrile formation. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like ceric ammonium nitrate (CAN) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit certain enzymes involved in DNA repair, leading to the accumulation of DNA damage and subsequent cell death in cancer cells . The compound’s ability to bind to these targets is facilitated by its unique structural features, including the fluorophenyl group and the pyrimidine ring system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Amino-5-(3-fluorophenyl)-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile stands out due to its specific substitution pattern and the presence of the fluorophenyl group, which enhances its biological activity and selectivity

Properties

Molecular Formula

C14H10FN5O2

Molecular Weight

299.26 g/mol

IUPAC Name

7-amino-5-(3-fluorophenyl)-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C14H10FN5O2/c15-7-3-1-2-6(4-7)9-8(5-16)11(17)18-12-10(9)13(21)20-14(22)19-12/h1-4,9H,17H2,(H3,18,19,20,21,22)

InChI Key

BHXGBHSMTZNVNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2C(=C(NC3=C2C(=O)NC(=O)N3)N)C#N

Origin of Product

United States

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